molecular formula C35H42N4O6 B1254782 4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid

4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid

Cat. No.: B1254782
M. Wt: 614.7 g/mol
InChI Key: FVQSSYMRZKLFDR-ZTHIAPAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-137342 involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds . These reactions often require specific conditions, such as the presence of a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of PD-137342 may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PD-137342 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

PD-137342 exerts its effects by binding to the cholecystokinin type B receptor, a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. This binding modulates various physiological processes, including anxiety, analgesia, and neuroleptic activity . The molecular targets and pathways involved include the activation of G proteins and the subsequent signaling cascades that regulate cellular responses .

Properties

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

IUPAC Name

4-[[(1R)-2-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35-/m0/s1

InChI Key

FVQSSYMRZKLFDR-ZTHIAPAOSA-N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Synonyms

4-((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((tricyclo(3.3.1.1)-dec-2-yloxy)carbonyl)amino)propyl)amino)-1-phenethyl)amino)-4-oxobutanoate N-methyl-D-glucamine
CI 988
CI-988
PD 134308
PD-134308
PD134308

Origin of Product

United States

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